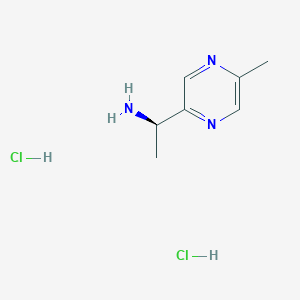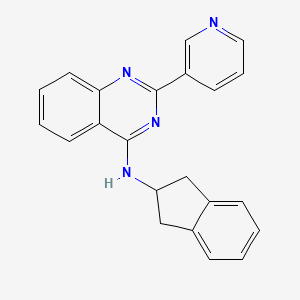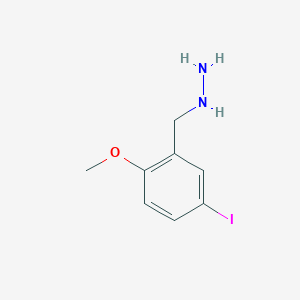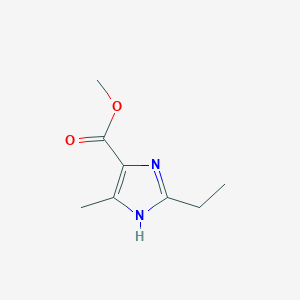
4-Amino-3-bromo-5-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-bromo-5-chlorobenzaldehyde: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzaldehyde, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and chlorination to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-bromo-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) and catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Amino-3-bromo-5-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for various applications .
Mecanismo De Acción
The mechanism of action of 4-Amino-3-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
3-Bromo-5-chlorobenzaldehyde: Lacks the amino group, which can significantly alter its reactivity and applications.
4-Amino-3-chlorobenzaldehyde:
4-Amino-3-bromobenzaldehyde: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness: The combination of amino, bromo, and chloro substituents in 4-Amino-3-bromo-5-chlorobenzaldehyde makes it a versatile compound with unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H5BrClNO |
|---|---|
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
4-amino-3-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Clave InChI |
ZZYXZVAQBRDTIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)

![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
